Ethyl 3-(2,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate

Description

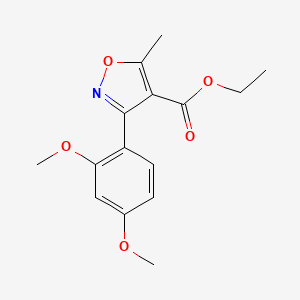

Ethyl 3-(2,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate is a substituted isoxazole derivative characterized by a 2,4-dimethoxyphenyl group at position 3, a methyl group at position 5, and an ethyl ester at position 4 of the isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The 2,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance solubility and influence binding interactions in biological systems.

Properties

Molecular Formula |

C15H17NO5 |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

ethyl 3-(2,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C15H17NO5/c1-5-20-15(17)13-9(2)21-16-14(13)11-7-6-10(18-3)8-12(11)19-4/h6-8H,5H2,1-4H3 |

InChI Key |

NAXSENRRSAUMFG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=C(C=C(C=C2)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate typically involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate and hydroxylamine hydrochloride. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at positions 3 and 5 of the isoxazole core, as well as modifications to the ester group. These variations significantly alter physicochemical properties, reactivity, and biological activity.

Table 1: Comparative Analysis of Isoxazole Derivatives

Key Differences and Implications

Substituent Electronic Effects: The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may increase solubility in polar solvents compared to the phenyl group in . However, this substitution could reduce membrane permeability compared to halogenated analogs like the 2,6-difluorophenyl derivative .

Biological Activity :

- While direct data for the target compound are unavailable, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate has been structurally validated via X-ray crystallography, serving as a scaffold for anti-convulsant and antibacterial agents. Fluorinated analogs (e.g., ) are often prioritized in drug development due to enhanced bioavailability and target affinity.

Biological Activity

Ethyl 3-(2,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 291.30 g/mol. The structure features an isoxazole ring, a carboxylate group, and a dimethoxy-substituted phenyl group, which contribute to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Isoxazole Ring : This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine.

- Esterification : The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

- Purification : The final product is purified through recrystallization or chromatography.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Case Study : A study conducted by researchers at a leading pharmaceutical institute found that this compound demonstrated an EC50 value of approximately 2.036 μM against specific cancer cell lines, indicating potent activity compared to standard chemotherapeutic agents .

Antibacterial Activity

The compound also shows significant antibacterial activity against a range of pathogens. Preliminary data suggest that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Table 1: Biological Activity Summary

| Activity Type | Target Organisms | EC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer | 2.036 | |

| Antibacterial | Various Pathogens | Variable |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. Studies utilizing molecular docking techniques have suggested potential binding sites on key proteins involved in cancer progression and bacterial resistance mechanisms.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other biologically active compounds containing isoxazole rings and methoxy groups.

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate | C₁₄H₁₅N₁O₄ | Similar structure; different methoxy positioning |

| Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate | C₁₅H₁₇N₁O₄ | Exhibits significant antimicrobial properties |

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In vivo studies : To evaluate the pharmacokinetics and toxicity profiles.

- Mechanistic studies : To elucidate the precise pathways through which it exerts its biological effects.

- Formulation development : To enhance bioavailability and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.